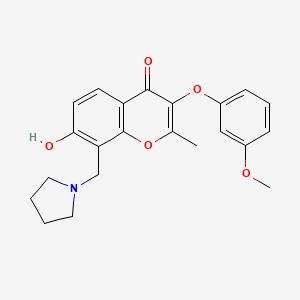

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of chromen-4-one, which is a class of compounds known as benzofurans . Benzofurans are organic compounds that contain a benzene ring fused to a furan. The furan is a five-membered ring system with four carbon atoms and one oxygen atom. The presence of the oxygen atom in the ring structure can contribute to the compound’s reactivity.

Wissenschaftliche Forschungsanwendungen

Photochromic Materials and Natural Product Synthesis

The compound under discussion shows promise in the synthesis of photochromic materials and biologically active natural products. A study by Rawat, Prutyanov, and Wulff (2006) described the utility of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are key components in photochromic materials and have biological relevance. These complexes undergo benzannulation reactions to yield 7-hydroxy-3H-naphtho[2.1-b]pyrans, a process that highlights the potential of chromene derivatives in creating complex structures for material science and pharmacology applications Rawat, Prutyanov, & Wulff, 2006.

Catalytic Inhibition and Tumor Suppression

In the realm of medicinal chemistry, Kwon et al. (2015) explored the synthesis of novel terpyridine-skeleton molecules, including chromeno[4,3-b]pyridine cores, demonstrating their role as catalytic inhibitors for topoisomerases I and II. These inhibitors not only induced apoptosis in cancer cells but also showed significant inhibition of tumor growth in xenografted mice models. This indicates that derivatives of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one could be explored further for their anticancer properties Kwon et al., 2015.

Molecular Structure Insights

The crystal structure of related chromeno[4,3-b]pyridin derivatives has been elucidated, providing insights into their molecular conformation and potential interaction sites for biological activity. Yuan et al. (2010) synthesized and analyzed the crystal structure of a related compound, revealing the configuration of its six-membered rings and planar structures, which could inform the design of molecules with specific biological activities Yuan et al., 2010.

Monoamine Oxidase Inhibition

Mattsson, Svensson, and Sonesson (2014) investigated a series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones for their inhibitory activity against human monoamine oxidase A and B. They found that certain derivatives, particularly those with hydroxy or amino substitutions at the C6 position, exhibited potent and selective inhibition against the MAO A subtype. This suggests that the core structure of this compound could be optimized for developing selective MAO A inhibitors, potentially for the treatment of neurological disorders Mattsson, Svensson, & Sonesson, 2014.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-14-21(28-16-7-5-6-15(12-16)26-2)20(25)17-8-9-19(24)18(22(17)27-14)13-23-10-3-4-11-23/h5-9,12,24H,3-4,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGHWEFICNJBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)OC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658857 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2827268.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2827271.png)

![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2827272.png)

![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine](/img/structure/B2827273.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2827275.png)

![N-methyl-3-(propan-2-yl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2827278.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827279.png)

![N-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2827284.png)

![N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2827286.png)

![8-(5-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827287.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)